

# The Discovery and Development of SPR206: A Next-Generation Polymyxin

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

#### Introduction

In the face of rising antimicrobial resistance, particularly among Gram-negative pathogens, the development of novel antibiotics is a critical global health priority. Polymyxins, such as colistin and polymyxin B, have re-emerged as last-resort treatments for multidrug-resistant (MDR) Gram-negative infections. However, their clinical utility is significantly hampered by a high incidence of nephrotoxicity. This has driven the search for new polymyxin analogs with an improved safety profile. SPR206, a novel polymyxin derivative, was developed by Spero Therapeutics to address this unmet medical need. It was designed to retain the potent antibacterial activity of its predecessors while minimizing kidney toxicity. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of SPR206.

## **Discovery and Optimization**

The discovery of SPR206 was the result of a systematic structure-activity relationship (SAR) and structure-toxicity relationship (STR) study aimed at dissociating the antibacterial efficacy of polymyxins from their inherent nephrotoxicity.[1][2] Researchers at Spero Therapeutics and their collaborators synthesized and evaluated a series of polymyxin B nonapeptide analogs.[1] [2] The core hypothesis was that modifications to the N-terminal fatty acyl tail and the cyclic peptide core could modulate the molecule's interaction with mammalian cell membranes,







particularly in the renal tubules, without compromising its ability to disrupt the outer membrane of Gram-negative bacteria.

A key finding was that compounds with a beta-branched aminobutyrate N-terminus bearing an aryl substituent demonstrated a promising combination of low cytotoxicity in human kidney proximal tubule epithelial (HK-2) cells and reduced kidney exposure in mouse models.[1][2] This strategic chemical modification led to the identification of SPR206 as a lead candidate for clinical development.[1][2]

#### **Mechanism of Action**

Like other polymyxins, SPR206 exerts its bactericidal effect by targeting the outer membrane of Gram-negative bacteria. The initial and crucial step in its mechanism of action is the electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of SPR206 and the negatively charged phosphate groups of the lipid A component of lipopolysaccharide (LPS) in the bacterial outer membrane.[1][2] This interaction displaces divalent cations (Ca<sup>2+</sup> and Mg<sup>2+</sup>) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity.[3] This destabilization allows SPR206 to permeate the outer membrane and subsequently disrupt the inner cytoplasmic membrane, leading to leakage of cellular contents and ultimately, bacterial cell death.[1][2]





Click to download full resolution via product page

Figure 1. Simplified signaling pathway of SPR206's mechanism of action.

# **Preclinical Development**



## **In Vitro Activity**

SPR206 has demonstrated potent in vitro activity against a broad spectrum of clinically important Gram-negative pathogens, including multidrug-resistant strains.[4][5] Its activity, as measured by minimum inhibitory concentrations (MICs), is often superior to that of colistin.[6]



| Organism                                               | Number of<br>Isolates | SPR206<br>MIC <sub>50</sub><br>(mg/L) | SPR206<br>MIC <sub>90</sub><br>(mg/L) | Colistin<br>MIC <sub>50</sub><br>(mg/L) | Colistin<br>MIC <sub>90</sub><br>(mg/L) |
|--------------------------------------------------------|-----------------------|---------------------------------------|---------------------------------------|-----------------------------------------|-----------------------------------------|
| Acinetobacter<br>baumannii                             | 238                   | 0.12                                  | 0.5                                   | 0.5                                     | 1                                       |
| Pseudomona<br>s aeruginosa                             | 450                   | 0.25                                  | 0.25-0.5                              | 1                                       | 1                                       |
| Klebsiella<br>pneumoniae                               | -                     | 0.06                                  | 0.25                                  | 0.25                                    | 0.5                                     |
| Escherichia<br>coli                                    | -                     | 0.06                                  | 0.12                                  | 0.25                                    | 0.25                                    |
| Enterobacter<br>ales (non-<br>Morganellace<br>ae)      | -                     | 0.06                                  | 0.25                                  | -                                       | -                                       |
| Carbapenem-<br>Resistant<br>Enterobacter<br>ales (CRE) | -                     | 0.06                                  | 0.5                                   | -                                       | -                                       |
| MDR A.<br>baumannii                                    | 83                    | 0.12                                  | 1                                     | 0.5                                     | 1                                       |
| XDR A.<br>baumannii                                    | 35                    | 0.12                                  | 0.25                                  | 0.5                                     | 1                                       |
| MDR P.<br>aeruginosa                                   | 80                    | 0.25                                  | 0.5                                   | 1                                       | 1                                       |
| XDR P.<br>aeruginosa                                   | 36                    | 0.25                                  | 0.5                                   | 1                                       | 1                                       |

Table 1. In Vitro Activity of SPR206 against Gram-Negative Pathogens.[4][5][6]

# **In Vivo Efficacy**



In various murine infection models, including thigh, lung, and urinary tract infection models, SPR206 demonstrated efficacy comparable or superior to polymyxin B in reducing bacterial burden.[6][7] In a neutropenic mouse pneumonia model with A. baumannii, SPR206 showed significant efficacy.[8]

### **Safety Pharmacology and Toxicology**

A key differentiator for SPR206 is its improved preclinical safety profile compared to older polymyxins.

| Assay                                   | Polymyxin B | SPR206                                |  |
|-----------------------------------------|-------------|---------------------------------------|--|
| In Vitro Cytotoxicity (HK-2 cells)      |             |                                       |  |
| IC50                                    | Baseline    | Significantly higher than Polymyxin B |  |
| In Vivo Nephrotoxicity (Mouse<br>Model) |             |                                       |  |
| Kidney Exposure (4h post-dose)          | Higher      | Lower                                 |  |

Table 2. Comparative Preclinical Safety Profile of SPR206.[1][2]

Preclinical toxicology studies in rats and monkeys showed that SPR206 was generally well-tolerated at exposures anticipated to be required for efficacy, with a low risk for respiratory, central nervous system, or cardiovascular events.[1]

### **Clinical Development**

SPR206 advanced into clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.

#### **Phase 1 Studies**

A first-in-human, single- and multiple-ascending dose study in healthy volunteers demonstrated that SPR206 was generally well-tolerated.[1][9] The pharmacokinetic profile was characterized



by dose-proportional exposure.[9] Importantly, no evidence of nephrotoxicity was observed at anticipated therapeutic doses.[10]

A Phase 1 bronchoalveolar lavage (BAL) study in healthy volunteers was conducted to assess the penetration of SPR206 into the lungs.[10][11] The results showed that SPR206 achieved concentrations in the lung epithelial lining fluid (ELF) that were predicted to be therapeutic against target pathogens.[10][12]

| Parameter                                      | Value                  |  |
|------------------------------------------------|------------------------|--|
| Single Ascending Dose (50-300 mg)              |                        |  |
| Cmax                                           | 3.94 to 25.82 mg/L     |  |
| AUC <sub>0</sub> -inf                          | 12.42 to 101.67 h·mg/L |  |
| Elimination Half-life                          | 2.86 to 4.32 hours     |  |
| Multiple Ascending Dose (75 and 100 mg q8h)    |                        |  |
| Steady State Achieved                          | Day 2                  |  |
| Accumulation Ratio (Cmax and AUC)              | 1.12 to 1.3            |  |
| Elimination Half-life                          | 4.71 to 6.18 hours     |  |
| Urinary Excretion                              |                        |  |
| Mean Cumulative Fraction (unchanged drug)      | 23.70% to 47.10%       |  |
| Pulmonary Pharmacokinetics (100 mg q8h)        |                        |  |
| Mean ELF to Unbound Plasma Concentration Ratio | 0.264                  |  |
| Mean AM to Unbound Plasma Concentration Ratio  | 0.328                  |  |

Table 3. Summary of SPR206 Phase 1 Pharmacokinetic Parameters in Healthy Volunteers.[12]

#### **Phase 2 IND Clearance**



In February 2024, Spero Therapeutics announced that the U.S. Food and Drug Administration (FDA) had cleared its Investigational New Drug (IND) application to evaluate SPR206 in a Phase 2 clinical trial for hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP).[3]

### **Discontinuation of Development**

Despite the promising preclinical and early clinical data, Spero Therapeutics announced in the first quarter of 2025 a reprioritization of its pipeline, which included the discontinuation of the SPR206 development program.

# Experimental Protocols Antimicrobial Susceptibility Testing

- Method: Broth microdilution was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4]
- Media: Cation-adjusted Mueller-Hinton broth was used.[2]
- Inoculum: Bacterial isolates were grown to a standardized concentration.
- Procedure: Two-fold serial dilutions of SPR206 and comparator agents were prepared in 96well microtiter plates. The bacterial suspension was added to each well.
- Incubation: Plates were incubated at 35°C for 16-20 hours.
- Endpoint: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

#### In Vitro Cytotoxicity Assay

- Cell Line: Human kidney proximal tubule epithelial cells (HK-2) were used.
- Culture: Cells were grown to confluence in appropriate cell culture medium.
- Treatment: Cells were incubated with various concentrations of SPR206 or comparator compounds for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.[2]



- Viability Assessment: Cell viability was measured using a resazurin-based assay.
- Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curve.



Click to download full resolution via product page

Figure 2. SPR206 Development and Discontinuation Workflow.

#### Conclusion

SPR206 emerged from a rational drug design program as a promising next-generation polymyxin with potent activity against MDR Gram-negative bacteria and a significantly improved preclinical safety profile, particularly with respect to nephrotoxicity. Early clinical data in healthy volunteers were encouraging, demonstrating good tolerability and favorable pharmacokinetics, including penetration into the lungs. Despite its scientific merits and the clearance of its IND for Phase 2 trials, the development of SPR206 was discontinued due to a strategic pipeline reprioritization. The story of SPR206's discovery and development provides valuable insights into the challenges and complexities of antibiotic research and development, even for promising candidates that address critical unmet medical needs. The data and methodologies presented in this guide can serve as a valuable resource for researchers and professionals in the field of antimicrobial drug discovery.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Single- and Multiple-Ascending-Dose Study of the Safety, Tolerability, and Pharmacokinetics of the Polymyxin Derivative SPR206 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 -PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Approves Phase 2 Trial for Spero's SPR206 Against MDR Infections [synapse.patsnap.com]
- 4. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal impairment PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spero Therapeutics Announces Positive Topline Results from Phase 1 Bronchoalveolar Lavage Clinical Trial of SPR206 BioSpace [biospace.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of SPR206: A Next-Generation Polymyxin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424044#spr206-discovery-and-development-history]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com